![molecular formula C18H18ClNO3 B5348623 4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine, also known as BZBM, is a chemical compound that has been extensively studied for its potential use in scientific research. BZBM is a morpholine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The exact mechanism of action of 4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine is not fully understood, but it is believed to act as a modulator of certain neurotransmitters and receptors in the brain. It has been shown to enhance the activity of dopamine receptors, which are involved in the regulation of movement and behavior. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It has also been shown to have neuroprotective properties, protecting neurons from damage caused by oxidative stress and other harmful factors. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potentially valuable tool for researchers studying the mechanisms of various diseases.
実験室実験の利点と制限
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine has several advantages as a tool for scientific research. It is a well-characterized compound that has been extensively studied, making it a reliable and consistent tool for researchers. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, this compound does have some limitations, including its potential toxicity and the need for careful handling and storage. It is important for researchers to take appropriate safety precautions when working with this compound.
将来の方向性
There are several potential future directions for research involving 4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new analogs and derivatives of this compound with improved pharmacological properties. Additionally, this compound may be valuable as a tool for studying the mechanisms of various diseases, including neurodegenerative disorders and inflammation-related diseases.
合成法
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrobenzoic acid with benzyl alcohol, followed by reduction and cyclization to form the morpholine derivative. The synthesis of this compound has been well-documented in the scientific literature and has been optimized for maximum yield and purity.
科学的研究の応用
4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to possess a range of pharmacological properties, including the ability to modulate the activity of certain neurotransmitters and receptors in the brain. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(5-chloro-2-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-7-17(23-13-14-4-2-1-3-5-14)16(12-15)18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQURBRXMUCTGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
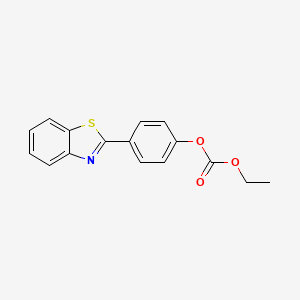
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)
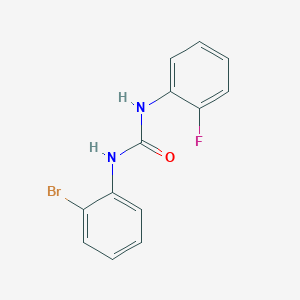
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
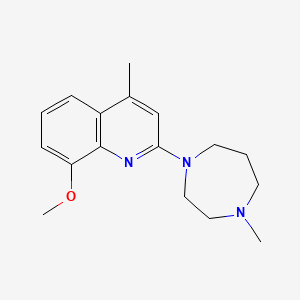
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
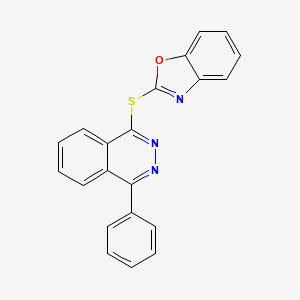
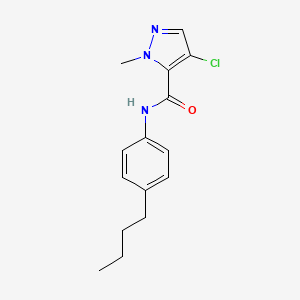
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)